Methyl 3-amino-2-methyl-2-methylsulfonylpropanoate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

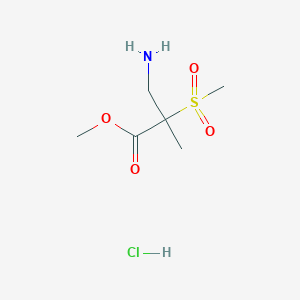

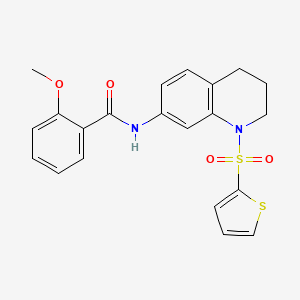

“Methyl 3-amino-2-methyl-2-methylsulfonylpropanoate;hydrochloride” is a chemical compound with the CAS Number: 2418645-20-0 . It has a molecular weight of 231.7 and is typically stored at room temperature . The compound is usually found in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H13NO4S.ClH/c1-6(4-7,5(8)11-2)12(3,9)10;/h4,7H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 231.7 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Scientific Research Applications

Synthesis of Derivatives and Conformational Studies

The research into derivatives of 3-(phenylsulfonimidoyl)propanoate, involving strategies for the imination of the key sulfoxide methyl 3-(penylsulfinyl)propanoate, highlights significant applications in synthetic chemistry. Through the use of O-(mesitylsulfonyl)hydroxylamine (MSH) and iminoiodane reagents, successful preparation strategies for pseudo-dipeptides were developed. These compounds exhibited notable conformational properties, suggesting intramolecular H-bonds, except for the proline derivative, indicating their potential in studying molecular interactions and designing molecules with specific structural attributes (Tye & Skinner, 2002).

Biochemical Applications and Mechanistic Insights

The study on S-adenosylmethionine (SAM or AdoMet) provides insight into its role as a biological sulfonium compound. SAM's involvement in transferring methyl groups, methylene groups, amino groups, ribosyl groups, and aminopropyl groups underlines its critical function in various metabolic reactions and biosynthetic pathways. This research underscores the significance of understanding the chemical mechanisms of SAM, which could inform the development of biochemical applications for methyl 3-amino-2-methyl-2-methylsulfonylpropanoate hydrochloride in the context of its potential to influence similar biochemical pathways or reactions (Fontecave, Atta, & Mulliez, 2004).

Antimicrobial Compound Synthesis

Research focused on synthesizing new heterocyclic compounds incorporating sulfamoyl moiety, aiming for antimicrobial applications, highlights the relevance of sulfonamide derivatives in developing potential antimicrobial agents. Through versatile synthetic approaches, compounds were created that showed promising in vitro antibacterial and antifungal activities. This exploration into sulfonamide moieties' antimicrobial potential could extend to derivatives of methyl 3-amino-2-methyl-2-methylsulfonylpropanoate hydrochloride, emphasizing its utility in creating novel antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).

Nanocatalyst Development

The development of 2-aminoethanesulfonic acid immobilized on epichlorohydrin functionalized Fe3O4@WO3 as a magnetic nanocatalyst for synthesizing 1-substituted-1H-1,2,3,4-tetrazoles represents an innovative application in green chemistry. This research showcases the potential of utilizing functionalized magnetic nanoparticles in catalyzing significant organic reactions, offering a sustainable and efficient methodology. The implications for methyl 3-amino-2-methyl-2-methylsulfonylpropanoate hydrochloride in similar catalytic processes could pave the way for its application in the development of novel catalytic systems or in enhancing reaction efficiencies (Ghasemzadeh & Akhlaghinia, 2017).

Safety and Hazards

properties

IUPAC Name |

methyl 3-amino-2-methyl-2-methylsulfonylpropanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4S.ClH/c1-6(4-7,5(8)11-2)12(3,9)10;/h4,7H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKNADKUHPIDKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C(=O)OC)S(=O)(=O)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

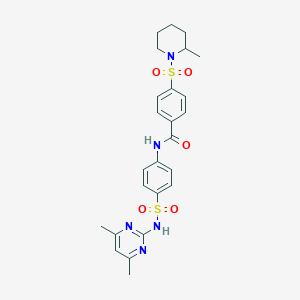

![N-{4-[(2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)amino]phenyl}acetamide](/img/structure/B2883721.png)

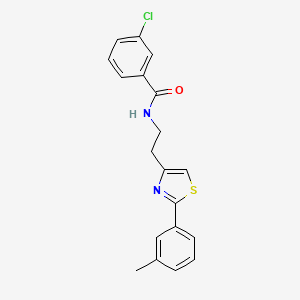

![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2883729.png)

![N-[(1-Cyclopropyl-3-methyl-2-oxoazetidin-3-yl)methyl]-N'-(2,3-difluorophenyl)oxamide](/img/structure/B2883731.png)

![[3-(Dimethylamino)phenyl]-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2883734.png)

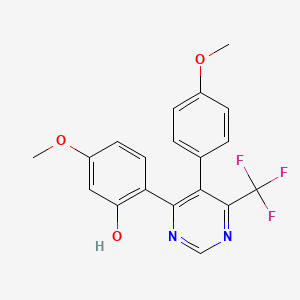

![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2883738.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2883739.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(o-tolyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2883741.png)